Cas no 2227643-06-1 ((2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol)

(2R)-1-(2-Fluoro-6-methoxyphenyl)propan-2-ol is a chiral fluorinated aromatic alcohol with potential applications in pharmaceutical synthesis and asymmetric catalysis. The compound features a stereogenic center at the C2 position, making it valuable for enantioselective reactions. The presence of both fluorine and methoxy substituents on the phenyl ring enhances its electronic and steric properties, influencing reactivity and binding affinity in molecular interactions. Its structural motif is relevant in the development of bioactive molecules, particularly in CNS-targeting compounds. The (R)-configuration ensures high stereochemical purity, critical for research in medicinal chemistry and chiral auxiliaries. This compound is typically supplied with rigorous analytical validation (HPLC, NMR) to meet research-grade standards.
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol structure
2227643-06-1 structure
Product name:(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
CAS No:2227643-06-1
MF:C10H13FO2
MW:184.207426786423
CID:5891381
PubChem ID:165966591

(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
    • 2227643-06-1
    • EN300-1810978
    • Inchi: 1S/C10H13FO2/c1-7(12)6-8-9(11)4-3-5-10(8)13-2/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1
    • InChI Key: WYJWIRHDKFKHKN-SSDOTTSWSA-N
    • SMILES: FC1=CC=CC(=C1C[C@@H](C)O)OC

Computed Properties

  • Exact Mass: 184.08995782g/mol
  • Monoisotopic Mass: 184.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.5Ų

(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1810978-1.0g
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
2227643-06-1
1g
$1515.0 2023-05-23
Enamine
EN300-1810978-2.5g
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
2227643-06-1
2.5g
$1370.0 2023-09-19
Enamine
EN300-1810978-5.0g
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
2227643-06-1
5g
$4391.0 2023-05-23
Enamine
EN300-1810978-10.0g
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
2227643-06-1
10g
$6512.0 2023-05-23
Enamine
EN300-1810978-0.1g
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
2227643-06-1
0.1g
$615.0 2023-09-19
Enamine
EN300-1810978-0.25g
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
2227643-06-1
0.25g
$642.0 2023-09-19
Enamine
EN300-1810978-0.5g
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
2227643-06-1
0.5g
$671.0 2023-09-19
Enamine
EN300-1810978-0.05g
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
2227643-06-1
0.05g
$587.0 2023-09-19
Enamine
EN300-1810978-1g
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
2227643-06-1
1g
$699.0 2023-09-19
Enamine
EN300-1810978-5g
(2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol
2227643-06-1
5g
$2028.0 2023-09-19

Additional information on (2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol

Introduction to (2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol (CAS No. 2227643-06-1)

(2R-1-(2-fluoro-6-methoxyphenyl)propan-2-ol) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2227643-06-1, possesses a unique structural configuration that makes it a promising candidate for various biochemical applications. The presence of both fluoro and methoxy substituents in its aromatic ring enhances its pharmacological properties, making it an intriguing subject for further study.

The compound's stereochemistry, specifically the (2R) configuration, plays a crucial role in determining its biological activity. Chiral drugs often exhibit different pharmacological effects depending on their stereochemical arrangement, and (2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol is no exception. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing that the (2R) configuration can lead to enhanced efficacy and reduced side effects compared to its enantiomer.

In the realm of medicinal chemistry, this compound has been explored for its potential as a precursor in the synthesis of novel therapeutic agents. The fluoro substituent, in particular, is known for its ability to improve metabolic stability and binding affinity to biological targets. This property has made it a valuable moiety in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The methoxy group further contributes to the compound's solubility and bioavailability, making it a versatile building block for drug molecules.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of (2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol with greater accuracy. Molecular modeling studies have shown that this compound can interact with various biological receptors, suggesting its potential as an allosteric modulator or enzyme inhibitor. These findings are particularly exciting given the increasing demand for targeted therapies that can modulate specific disease pathways with high precision.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed innovative synthetic routes that leverage catalytic methods and green chemistry principles to minimize waste and improve efficiency. These advancements not only make the production of (2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol more sustainable but also open up possibilities for scaling up production for industrial applications.

Preclinical studies have begun to explore the therapeutic potential of (2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol in various disease models. Initial results indicate that this compound exhibits promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The development of novel drug candidates is a complex process that requires extensive testing to ensure safety and efficacy. (2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol is currently undergoing rigorous evaluation in preclinical trials to assess its potential as a therapeutic agent. These trials aim to gather comprehensive data on its pharmacological effects, toxicity profiles, and optimal dosing regimens. The outcomes of these studies will provide valuable insights into its clinical applicability and help guide future research directions.

The role of fluorinated compounds in modern medicine cannot be overstated. The unique electronic properties of fluorine atoms allow them to modify the physicochemical properties of drug molecules, enhancing their biological activity and pharmacokinetic profiles. (2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol exemplifies this trend, as it combines the benefits of fluoro and methoxy substituents to create a versatile pharmacophore. This compound represents a significant step forward in the development of next-generation therapeutics.

As our understanding of complex biological systems continues to evolve, so does our ability to design molecules that interact with them in precise ways. (2R)-1-(2-fluoro-6-methoxyphenyl)propan-2-ol stands at the forefront of this innovation, offering a glimpse into the future of drug discovery and development. Its unique structural features and promising preclinical results make it a compelling candidate for further investigation, potentially leading to breakthroughs in treating some of today's most challenging diseases.

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